Tert-butyl methyl(6-methylpyridin-2-YL)carbamate
Overview
Description
Tert-butyl methyl(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl methyl(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methyl-2-pyridylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl methyl(6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond can be hydrolyzed to form tert-butyl alcohol, carbon dioxide, and 6-methyl-2-pyridylamine.
Substitution: The methyl group on the pyridine ring can be replaced by other groups through appropriate chemical reactions.
Oxidation and Reduction:
Scientific Research Applications
Tert-butyl methyl(6-methylpyridin-2-yl)carbamate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of tert-butyl methyl(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Tert-butyl methyl(6-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl methyl(3-methylpyridin-2-yl)carbamate: Similar structure but with a different position of the methyl group on the pyridine ring.
Tert-butyl ethyl malonate: Different functional groups but similar use in synthetic chemistry.
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate: Different core structure but used in similar applications.
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(6-methylpyridin-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-6-8-10(13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRQBXOOMIFFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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